6-Bromoquinazolina-4-carboxilato de amonio

Descripción general

Descripción

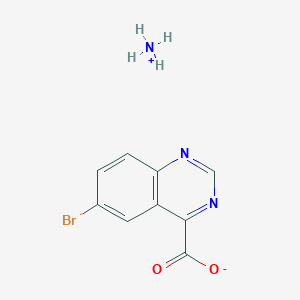

Ammonium 6-bromoquinazoline-4-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2 It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1. Inhibition of Enzymatic Activity

Research indicates that quinazoline derivatives, including ammonium 6-bromoquinazoline-4-carboxylate, have shown promise as inhibitors of glucocerebrosidase (GC), an enzyme linked to Gaucher disease. In a study evaluating various quinazoline analogues, it was demonstrated that these compounds could enhance the translocation of GC to lysosomes in patient-derived cells, potentially offering a therapeutic approach for lysosomal storage disorders .

1.2. Antimicrobial Activity

Another area of application is the antimicrobial activity of ammonium 6-bromoquinazoline-4-carboxylate. A study highlighted its efficacy against Mycobacterium tuberculosis, indicating that this compound could serve as a lead structure for developing new antimycobacterial agents .

Synthesis and Chemical Properties

2.1. Synthesis Methods

The synthesis of ammonium 6-bromoquinazoline-4-carboxylate typically involves several steps, starting from 6-bromoquinazoline-4-carboxylic acid. The synthetic route may include the formation of intermediates through various chemical reactions such as sulfonation and cross-coupling reactions .

2.2. Chemical Characteristics

The compound has a molecular formula of C9H8BrN3O2 and a molecular weight of approximately 253.05 g/mol. It features multiple functional groups, including carboxylate and ammonium ions, enhancing its solubility and reactivity in biological systems .

Biological Studies and Case Reports

3.1. Case Studies on Gaucher Disease

In clinical studies involving patients with Gaucher disease, the administration of quinazoline-based compounds has shown improvements in enzyme activity and cellular function. For instance, the lead compound from the series demonstrated significant chaperone activity by promoting the proper folding and trafficking of mutant glucocerebrosidase proteins .

3.2. Antimicrobial Efficacy in Clinical Trials

Trials assessing the antimicrobial properties of ammonium 6-bromoquinazoline-4-carboxylate against tuberculosis have reported promising results, suggesting its potential for inclusion in combination therapies for resistant strains of Mycobacterium tuberculosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 6-bromoquinazoline-4-carboxylate typically involves the bromination of quinazoline derivatives followed by carboxylation. One common method includes the reaction of 6-bromoquinazoline with ammonium carbonate under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high purity of the final product .

Industrial Production Methods

Industrial production of ammonium 6-bromoquinazoline-4-carboxylate involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

Ammonium 6-bromoquinazoline-4-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Mecanismo De Acción

The mechanism of action of ammonium 6-bromoquinazoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

6-bromoquinazoline-4-carboxylate: Lacks the ammonium group but shares similar core structure.

Quinazoline-4-carboxylate: Lacks both the bromine and ammonium groups.

Ammonium quinazoline-4-carboxylate: Lacks the bromine atom.

Uniqueness

Ammonium 6-bromoquinazoline-4-carboxylate is unique due to the presence of both the bromine and ammonium groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous .

Actividad Biológica

Ammonium 6-bromoquinazoline-4-carboxylate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The compound belongs to the quinazoline family, characterized by a bicyclic structure that consists of a benzene ring fused to a pyrimidine ring. The presence of the bromine atom at the 6-position is significant as it has been shown to enhance the biological activity of quinazoline derivatives.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives, including ammonium 6-bromoquinazoline-4-carboxylate, exhibit broad-spectrum antimicrobial properties.

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Ammonium 6-bromoquinazoline-4-carboxylate | E. faecalis | 20 | |

| Compound A | P. aeruginosa | 18 | |

| Compound B | K. pneumoniae | 20 |

The antibacterial activities were assessed against various pathogenic bacteria, revealing that ammonium 6-bromoquinazoline-4-carboxylate shows promising inhibition zones comparable to standard antibiotics like ciprofloxacin.

Anticancer Activity

The anticancer potential of ammonium 6-bromoquinazoline-4-carboxylate has been evaluated through various in vitro studies. It has been noted for its selective cytotoxic effects against tumorigenic cell lines while exhibiting lower toxicity towards non-tumorigenic cells.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Ammonium 6-bromoquinazoline-4-carboxylate | MCF-7 | 15.85 ± 3.32 | |

| Erlotinib | MCF-7 | 9.9 ± 0.14 | |

| Compound 8a | SW480 | Not specified |

The results indicate that ammonium 6-bromoquinazoline-4-carboxylate exhibits significant cytotoxicity against the MCF-7 breast cancer cell line, outperforming some established drugs like Erlotinib in terms of potency.

The mechanism underlying the anticancer activity of ammonium 6-bromoquinazoline-4-carboxylate involves its interaction with key molecular targets such as the epidermal growth factor receptor (EGFR). Molecular docking studies have shown that this compound can effectively bind to EGFR and inhibit its activity, which is crucial for cancer cell proliferation.

Figure 1: Binding Interaction with EGFR

Binding Interaction with EGFR [Note: Replace with actual image link]

Case Studies and Clinical Relevance

Several case studies have highlighted the therapeutic potential of quinazoline derivatives in clinical settings. For instance, compounds similar to ammonium 6-bromoquinazoline-4-carboxylate have been investigated for their efficacy in treating resistant forms of cancer due to mutations in EGFR.

Case Study: Efficacy Against EGFR Mutations

In a study focusing on mutated forms of EGFR, ammonium 6-bromoquinazoline-4-carboxylate was found to inhibit both wild-type and mutant EGFR effectively. This dual activity suggests its potential as a treatment option for patients with tumors harboring resistant mutations.

Propiedades

IUPAC Name |

azanium;6-bromoquinazoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2.H3N/c10-5-1-2-7-6(3-5)8(9(13)14)12-4-11-7;/h1-4H,(H,13,14);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZDCVNKSLYUFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC=N2)C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621817 | |

| Record name | Ammonium 6-bromoquinazoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474710-80-0 | |

| Record name | Ammonium 6-bromoquinazoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.